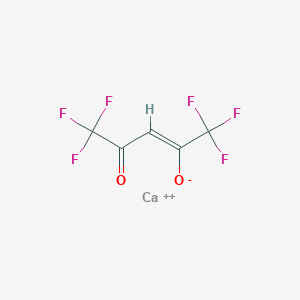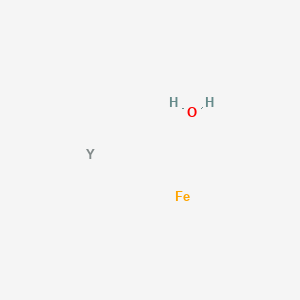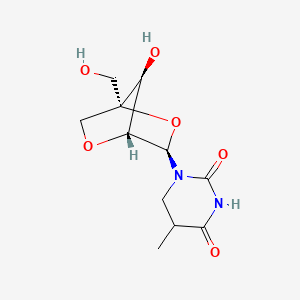
1-(2'-O,4-C-Methylene--D-ribofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of pyrimidinedione, featuring a unique structure that includes a lyxofuranosyl moiety and a methyl group. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- typically involves multi-step organic reactions. One common method includes the reaction of barbituric acid with specific aldehydes and anilines in a three-component one-pot reaction . This method allows for the functionalization of the pyrimidinedione core, providing access to various derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinedione compounds.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, alter cellular pathways, or bind to nucleic acids. The exact pathways depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1,3-Disubstituted pyrimidine-2,4,6(1H,3H,5H)-trione: Shares a similar pyrimidinedione core but differs in the substituents attached.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar in their heterocyclic structure but with different functional groups and applications.
Uniqueness
What sets 2,4(1H,3H)-Pyrimidinedione, 1-[2,5-anhydro-4-C-(hydroxymethyl)-alpha-L-lyxofuranosyl]-5-methyl- apart is its unique combination of the lyxofuranosyl moiety and the methyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and specialized industrial applications.
Properties
Molecular Formula |
C11H16N2O6 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h5-7,9,14-15H,2-4H2,1H3,(H,12,16,17)/t5?,6-,7+,9-,11+/m1/s1 |
InChI Key |
VCPFBYHKXLUNRW-GXOAJRDKSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


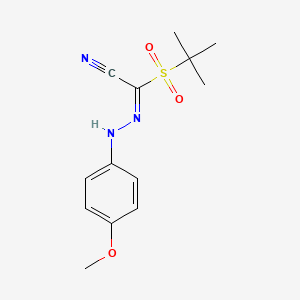

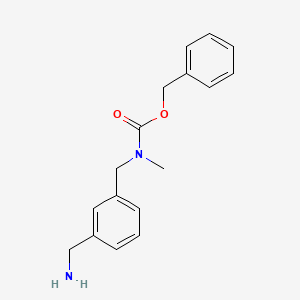
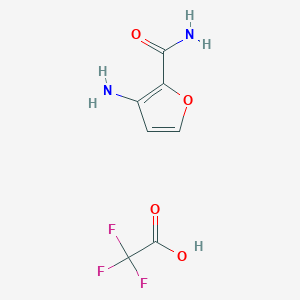
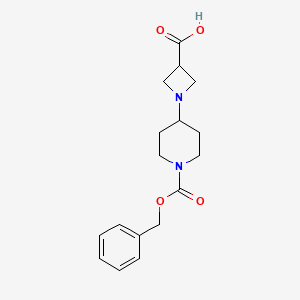
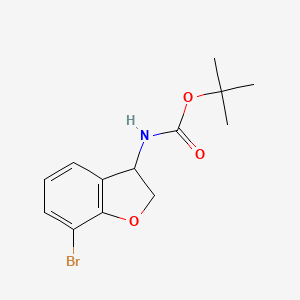
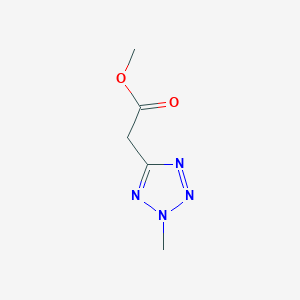
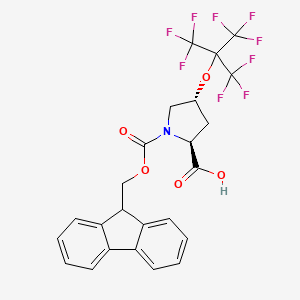
![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)
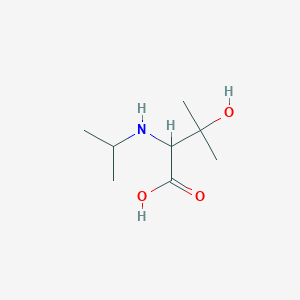
![(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine](/img/structure/B12334095.png)
![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)
